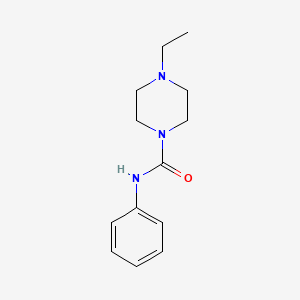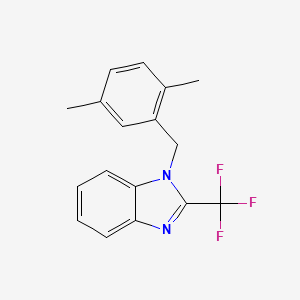![molecular formula C16H12F4O2 B5802974 1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene](/img/structure/B5802974.png)
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene is a fluorinated aromatic compound with potential applications in various fields of chemistry and materials science. The presence of multiple fluorine atoms and a methoxyphenoxy group imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms into the benzene ring using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Methoxyphenoxy Substitution: Substitution of a hydrogen atom with a methoxyphenoxy group using nucleophilic aromatic substitution reactions.
Prop-1-enyl Group Addition: Introduction of the prop-1-enyl group through reactions such as Heck coupling or Wittig reaction.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the prop-1-enyl group to a propyl group.
Substitution: Nucleophilic aromatic substitution reactions can replace the methoxyphenoxy group with other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions .
Scientific Research Applications
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with improved bioavailability and metabolic stability.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation
Mechanism of Action
The mechanism by which 1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene can be compared with other similar compounds, such as:
1,2,4,5-tetrafluoro-3-(methoxymethoxy)benzene: Similar in structure but lacks the prop-1-enyl group, resulting in different chemical properties and reactivity.
1,2,4,5-tetrafluoro-3-[(2-methylphenyl)methoxy]benzene: Contains a methylphenyl group instead of a methoxyphenoxy group, leading to variations in its applications and interactions.
2’,3,4,5-tetrafluoro-4’‘-propyl-1,1’4’,1’'-terphenyl: Another fluorinated aromatic compound with different substituents, used in different industrial applications
Properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O2/c1-3-5-11-12(17)14(19)16(15(20)13(11)18)22-10-7-4-6-9(8-10)21-2/h3-8H,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDMOKKDJUXNCI-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylbutanamide](/img/structure/B5802904.png)

![3-{5-[(phenylthio)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5802928.png)
![1-(1-Phenylcyclopropyl)-3-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-[(E)-1-AMINO-1-(1,3-BENZOXAZOL-2-YLAMINO)METHYLIDENE]-N'-ETHYLUREA](/img/structure/B5802934.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)
![2,2,2-TRICHLORO-1-[3,4-DIHYDRO-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B5802943.png)

methanethione](/img/structure/B5802958.png)
![N,N-diethyl-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]aniline](/img/structure/B5802966.png)
![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)

![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)
